molecular formula C16H18N4O3 B2852412 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide CAS No. 1203332-54-0

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

Cat. No. B2852412
M. Wt: 314.345
InChI Key: YEJNYYVBUHRZEL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the type of bonds present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, color, odor, and reactivity with other substances.


Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of novel compounds involves complex chemical transformations, often starting from simple pyrimidine derivatives. For instance, the synthesis of 5-deaza analogues of aminopterin and folic acid involves a multi-step process starting from 5-cyanouracil, leading to compounds with significant anticancer activity in vitro and in vivo, highlighting the potential for therapeutic applications (Su et al., 1986).
  • In another study, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. The compounds demonstrated significant inhibitory activity on COX-2 selectivity, with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Chemical Imidization Studies

  • The effect of medium on chemical imidization has been investigated through experimental and theoretical studies. For example, the transformation of polyamic acid into a copolymer containing imide and isoimide rings was studied, providing insights into the chemical processes and the influence of reaction media (Koton et al., 1984).

Antimicrobial Activities

  • Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings from 2-chloro-6-ethoxy-4-acetylpyridine led to compounds with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Histone Deacetylase Inhibition

  • The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlights the therapeutic potential of pyrimidine derivatives in cancer treatment. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications of the compound.


Please consult with a chemist or a relevant expert for detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10(2)13-7-15(22)20(9-18-13)8-14(21)19-12-5-3-11(4-6-12)16(17)23/h3-7,9-10H,8H2,1-2H3,(H2,17,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJNYYVBUHRZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide

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